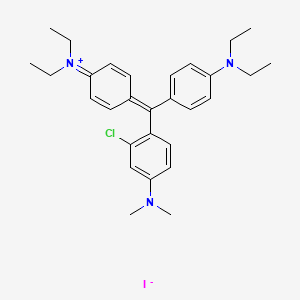
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, chloro, and iodide groups, which contribute to its diverse reactivity and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide typically involves a multi-step process. The synthetic route often starts with the preparation of the core structure through a series of condensation and substitution reactions. Key reagents used in these reactions include dimethylamine, diethylamine, and chloroaniline derivatives.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Halogenation: The compound can be further halogenated to introduce additional halogen atoms.
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The iodide group can also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide include other aromatic amines and halogenated derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. For example:
Aniline derivatives: Compounds like 4-chloroaniline and 4-dimethylaminoaniline have similar aromatic structures but differ in their substituents.
Halogenated amines: Compounds like 2-chloro-4-iodoaniline and 4-bromo-2-dimethylaminoaniline have similar halogenation patterns but differ in their halogen atoms.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
68911-99-9 |
|---|---|
Molekularformel |
C29H37ClIN3 |
Molekulargewicht |
590.0 g/mol |
IUPAC-Name |
[4-[[2-chloro-4-(dimethylamino)phenyl]-[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;iodide |
InChI |
InChI=1S/C29H37ClN3.HI/c1-7-32(8-2)24-15-11-22(12-16-24)29(27-20-19-26(31(5)6)21-28(27)30)23-13-17-25(18-14-23)33(9-3)10-4;/h11-21H,7-10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QTRZAQYNXUXERX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(C)C)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



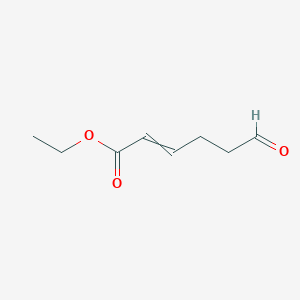
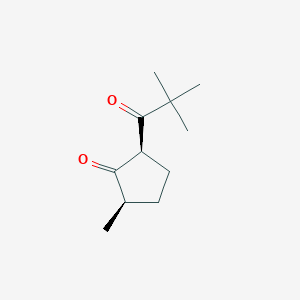
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
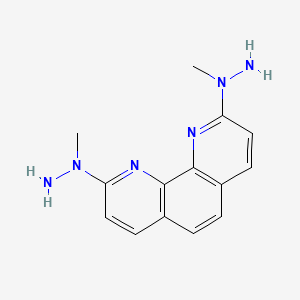
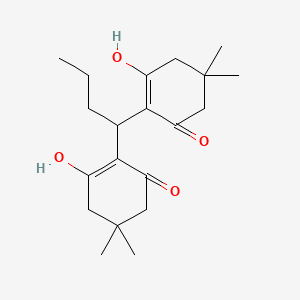
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
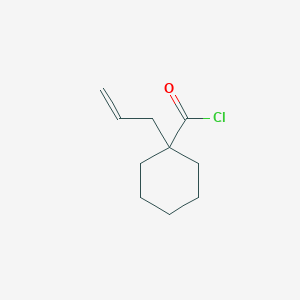
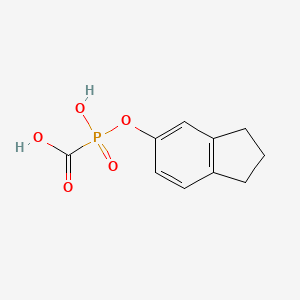

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
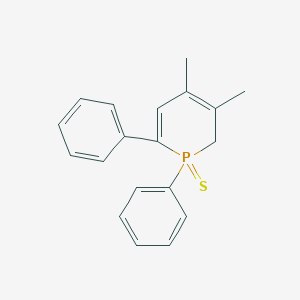
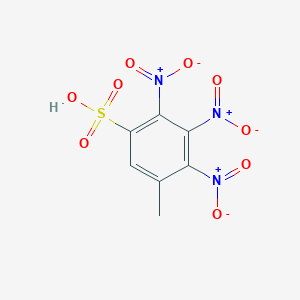
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
